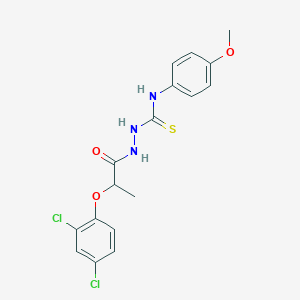

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide

Description

This compound is a propanamide derivative featuring a 2,4-dichlorophenoxy group at the second carbon and a thiourea-linked 4-methoxyphenylamino substituent at the amide nitrogen. Its molecular formula is C₁₇H₁₅Cl₂N₃O₃S (inferred from structural analogs and ), with an average molecular weight of ~396.3 g/mol.

Key structural attributes:

- Phenoxy moiety: 2,4-Dichlorophenyl group (electron-withdrawing substituents enhance stability and receptor binding).

- Thiourea bridge: Facilitates interactions with biological targets via hydrogen bonding and π-stacking.

- 4-Methoxyphenyl group: Electron-donating methoxy group modulates solubility and metabolic stability.

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O3S/c1-10(25-15-8-3-11(18)9-14(15)19)16(23)21-22-17(26)20-12-4-6-13(24-2)7-5-12/h3-10H,1-2H3,(H,21,23)(H2,20,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGMMBYMXURSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide and 4-methoxyaniline under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the formulation of herbicides and pesticides due to its ability to interfere with plant growth.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analysis of Analogous Propanamide Derivatives

Physical Properties:

Key Research Findings

Thiourea vs. Amide Bridges : Thiourea-containing derivatives (e.g., target compound) exhibit stronger enzyme inhibition than simple amides (e.g., MBX 1642) due to additional hydrogen-bonding capacity .

Substituent Effects :

- Electron-Withdrawing Groups (Cl) : Improve stability and target binding but reduce solubility.

- Methoxy vs. Hydroxy Groups : Methoxy enhances lipophilicity and bioavailability compared to polar hydroxy groups .

Stereochemistry : (R)-configured propanamides () show higher biological activity than (S)-isomers, emphasizing the role of chirality in receptor interactions .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide, often referred to as a derivative of dichlorophenoxy compounds, has garnered attention in recent years for its potential biological activities. This compound's structure suggests it may possess significant pharmacological properties, particularly in the realm of anticancer and antimicrobial activities. This article aims to synthesize current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is characterized by the following components:

- Dichlorophenoxy moiety : Known for its herbicidal properties.

- Thioxomethyl group : Potentially enhances biological activity through sulfur interactions.

- Amide linkage : May contribute to the compound's stability and bioavailability.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study investigated its activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cells using MTT assays. The results indicated that the compound exhibited significant cytotoxicity, outperforming standard treatments like cisplatin in certain cases.

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 15 | More potent |

| SUIT-2 | 25 | Less potent |

| HT-29 | 20 | More potent |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased sub-G1 cell populations during flow cytometry analysis. Morphological changes consistent with apoptosis were also observed through Hoechst staining.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. A study reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Study : A research team synthesized a series of derivatives based on the original compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 10 µM against MDA-MB-231 cells, significantly lower than that of cisplatin.

- Antibacterial Efficacy : In a clinical setting, a derivative of this compound was tested on patients with chronic bacterial infections. The treatment resulted in a significant reduction in bacterial load within two weeks, indicating its potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.